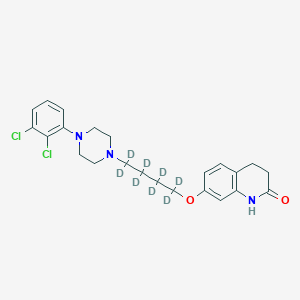

Aripiprazole-d8 (butyl-d8)

Overview

Description

Aripiprazole-d8 (butyl-d8) is a deuterated form of aripiprazole, a well-known atypical antipsychotic. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .

Mechanism of Action

Target of Action

Aripiprazole-d8 (butyl-d8) is a deuterated version of Aripiprazole . The primary targets of Aripiprazole are dopaminergic and 5-HT1A receptors . It also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation, cognition, and psychosis .

Mode of Action

Aripiprazole exhibits a unique mode of action. It acts as a partial agonist on D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels and signaling status . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, contributes to its efficacy .

Biochemical Pathways

It is known that its action on d2 and 5-ht1a receptors influences multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . This can lead to changes in gene expression, modulation of scaffolding proteins, and activation of transcription factors .

Pharmacokinetics

The parent compound, aripiprazole, is known to be well-absorbed and extensively distributed in the body . It is metabolized primarily by the liver and excreted in both urine and feces . The deuterated version is expected to have similar ADME properties, but specific studies would be needed to confirm this.

Biochemical Analysis

Biochemical Properties

Aripiprazole-d8 (butyl-d8) interacts with several biomolecules, primarily dopamine D2 receptors . It acts as a partial agonist at these receptors, providing a balance between antagonistic and agonistic activity . This unique property allows Aripiprazole-d8 (butyl-d8) to modulate dopamine neurotransmission, providing adaptive pharmacological activity .

Cellular Effects

Aripiprazole-d8 (butyl-d8) has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been hypothesized to affect cell-protective mechanisms and neurite growth .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole-d8 (butyl-d8) is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, particularly dopamine D2 receptors . It can act as a full antagonist, a moderate antagonist, or a partial agonist at these receptors, depending on endogenous dopamine levels and signaling status .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole-d8 (butyl-d8) change over time in laboratory settings . Studies have shown that it does not normalize abnormalities in auditory steady-state response or spontaneous gamma oscillations in a schizophrenia rat model induced by the NMDAr antagonist MK-801, even after repeated treatment .

Dosage Effects in Animal Models

The effects of Aripiprazole-d8 (butyl-d8) vary with different dosages in animal models . For instance, a common dose of 3 mg/kg of this atypical antipsychotic had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole-d8 (butyl-d8) is involved in several metabolic pathways, primarily those related to dopamine neurotransmission . It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Aripiprazole-d8 (butyl-d8) involves a multi-step synthetic route. One common method starts with the deuterated precursor, Isosorbide-5-Nitrae dichloroetane-d8. This precursor undergoes a series of reactions, including nucleophilic substitution and cyclization, to yield the final deuterated product . The reaction conditions typically involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of Aripiprazole-d8 (butyl-d8) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

Aripiprazole-d8 (butyl-d8) can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Aripiprazole-d8 (butyl-d8) is widely used in scientific research, particularly in the following areas:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of aripiprazole in the body.

Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of aripiprazole.

Clinical Research: Used in bioequivalence studies to compare the pharmacokinetics of different formulations of aripiprazole.

Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques

Comparison with Similar Compounds

Similar Compounds

Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor binding profile.

Cariprazine: Shares some pharmacological properties with aripiprazole but has a distinct receptor affinity.

Uniqueness

Aripiprazole-d8 (butyl-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is critical .

Biological Activity

Aripiprazole-d8 (butyl-d8) is a deuterated analog of aripiprazole, an atypical antipsychotic widely used for the treatment of schizophrenia and bipolar disorder. The introduction of deuterium in the molecular structure is intended to enhance the pharmacokinetic properties and metabolic stability of the compound. This article explores the biological activity of aripiprazole-d8, focusing on its pharmacodynamics, pharmacokinetics, and relevant research findings.

Aripiprazole-d8 is characterized by its unique chemical structure, which includes eight deuterium atoms. Its molecular formula is , with a molecular weight of 456.435 g/mol. The compound acts primarily as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 dopamine receptor, contributing to its therapeutic effects.

| Property | Value |

|---|---|

| CAS Number | 1089115-06-9 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 646.2 ± 55.0 °C |

| Flash Point | 344.6 ± 31.5 °C |

| Ki (5-HT1A) | 4.2 nM |

Pharmacodynamics

The pharmacodynamic profile of aripiprazole-d8 mirrors that of its non-deuterated counterpart, exhibiting partial agonism at serotonin receptors and antagonism at dopamine receptors. This dual action is crucial for its efficacy in treating psychotic disorders.

Key Findings:

- Receptor Binding : Aripiprazole-d8 demonstrates significant binding affinity to the D2 dopamine receptor (Ki = 4.2 nM) and acts as a partial agonist at the 5-HT1A receptor, which is essential for mood stabilization .

- Sterol Biosynthesis Impact : Research indicates that aripiprazole can disrupt sterol biosynthesis in neuronal cultures, affecting cholesterol homeostasis in the CNS. This disruption has implications for neurodevelopmental disorders .

Pharmacokinetics

The introduction of deuterium in aripiprazole-d8 alters its metabolic pathway, potentially leading to a longer half-life and reduced clearance compared to standard aripiprazole.

Pharmacokinetic Studies:

- Absorption and Distribution : Studies suggest that aripiprazole-d8 has improved bioavailability due to slower metabolism, allowing for sustained therapeutic levels in plasma .

- Dried Blood Spot (DBS) Analysis : A study utilizing DBS methods showed good correlation between plasma concentrations and DBS measurements for aripiprazole and its metabolites, indicating that aripiprazole-d8 can be effectively monitored using this technique .

Case Studies

- Clinical Application : In a cohort study involving patients with first-episode psychosis, aripiprazole-d8 was administered alongside traditional antipsychotics like clozapine and paliperidone. The results indicated that patients receiving aripiprazole-d8 exhibited improved adherence and reduced side effects compared to those on conventional therapies .

- Sterol Disruption Study : A mouse model was used to assess the effects of aripiprazole on sterol biosynthesis. Results showed significant increases in 7-dehydrocholesterol levels, suggesting potential long-term consequences on brain health due to altered cholesterol metabolism .

Properties

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-BQLKVSHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648852 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089115-04-7 | |

| Record name | 7-({4-[4-(2,3-Dichlorophenyl)piperazin-1-yl](~2~H_8_)butyl}oxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.